![molecular formula C14H16N2O2S2 B1417446 2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol CAS No. 860609-69-4](/img/structure/B1417446.png)
2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol
概要
説明
2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol is a synthetic organic compound with the molecular formula C14H16N2O2S2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, methylthiomethyl chloride, and pyrimidinol derivatives.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted pyrimidinol derivatives
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfanyl group is believed to enhance the interaction with microbial membranes, leading to increased efficacy against various pathogens. Studies have shown that pyrimidine derivatives can inhibit bacterial growth effectively, suggesting that 2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol may possess similar properties.
Anticancer Potential
Pyrimidine derivatives are often explored for their anticancer activities. The ability of this compound to interfere with DNA synthesis and repair mechanisms could make it a candidate for further investigation in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular diseases. Compounds that modulate inflammatory pathways can provide therapeutic benefits, and there is a growing body of evidence supporting the anti-inflammatory effects of similar pyrimidine derivatives.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Evaluation
A study conducted by El-Emam et al. (2022) evaluated the antimicrobial activity of various pyrimidine derivatives, including those with sulfanyl substitutions. The results indicated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
Compound | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
Compound A | Yes | No |
Compound B | Yes | Yes |
Target Compound | Yes | Yes |
Case Study 2: Anticancer Research
In another investigation, the anticancer effects of several pyrimidine derivatives were tested on human cancer cell lines. The study demonstrated that the target compound induced cell cycle arrest and apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis |
HeLa (Cervical) | 20 | Cell Cycle Arrest |
作用機序
The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyrimidinol core may also interact with nucleic acids, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfanyl]-4-pyrimidinol
- 6-[(Methylsulfanyl)methyl]-4-pyrimidinol
- 2-[(4-Methoxybenzyl)sulfanyl]-4-pyrimidinol
Uniqueness
2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol is unique due to the presence of both methoxybenzyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and potential biological activities, making it a valuable compound for research and industrial applications.
生物活性
2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol, with the molecular formula and a molecular weight of 308.42 g/mol, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is classified under the CAS number 860609-69-4 and is noted for various pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
The chemical structure of this compound can be depicted as follows:
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrimidines have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Activity
Pyrimidine derivatives are known for their anticancer properties. Research has indicated that compounds similar to this compound can inhibit tubulin polymerization, thereby arresting cancer cells in the G(2)/M phase of the cell cycle . This activity is crucial for developing new cancer therapies, particularly against multidrug-resistant cancer cell lines.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease, while urease inhibitors are valuable in managing urinary tract infections . The binding interactions with bovine serum albumin (BSA) suggest a potential for pharmacological effectiveness in vivo.
Case Studies
- Antibacterial Screening : A series of synthesized pyrimidine derivatives were tested against various bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects on Bacillus subtilis and Staphylococcus aureus, suggesting that modifications in the sulfanyl group could enhance antibacterial potency .
- Anticancer Evaluation : In vitro studies on cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) showed that compounds structurally related to this compound had IC50 values comparable to established chemotherapeutics like doxorubicin .
Data Table
Activity | Tested Compound | Target | Outcome |
---|---|---|---|
Antibacterial | Pyrimidine Derivative | Bacillus subtilis | Moderate to strong activity |
Anticancer | Similar Pyrimidine Derivative | A-549, MCF7 | IC50 values: 0.02 - 0.08 μmol/mL |
Enzyme Inhibition | Pyrimidine Derivatives | AChE, Urease | Strong inhibitory activity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step nucleophilic substitution and protection/deprotection strategies. Key steps include:
- Sulfanyl Group Introduction : React 4-pyrimidinol derivatives with thiol-containing reagents (e.g., 4-methoxybenzyl mercaptan) under basic conditions (e.g., NaH in DMF) to form the sulfanyl linkage .
- Methylsulfanyl Methylation : Use methylsulfanyl methyl chloride or analogous reagents in the presence of a base (e.g., K₂CO₃) to functionalize the 6-position .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time.
- Control temperature (e.g., 0–5°C for exothermic steps) to minimize side reactions .
Q. How can the structural identity of this compound be confirmed post-synthesis?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to verify substituent positions (e.g., methoxybenzyl sulfanyl at C2 and methylsulfanylmethyl at C6) .
- X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects and intramolecular interactions (e.g., hydrogen bonding between hydroxyl and sulfanyl groups) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to assess IC₅₀ values .
- Antimicrobial Activity : Perform microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate cell viability at varying concentrations .
Advanced Research Questions
Q. How can contradictory data on its biological activity across studies be resolved?
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables .
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may confound results .
- Target Specificity : Employ CRISPR-engineered cell lines to validate target engagement (e.g., knock out putative enzyme targets) .
Q. What experimental designs are optimal for studying its stability under physiological conditions?
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation via HPLC at timed intervals .
- Oxidative Stress Testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown .
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using UV-Vis spectroscopy .
Q. How can computational methods aid in understanding its mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase) based on crystallographic data .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide structural optimization .
- MD Simulations : Simulate binding dynamics over 100 ns to assess conformational stability of ligand-protein complexes .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Solvent Screening : Test polar/nonpolar solvent mixtures (e.g., DMSO/hexane) to optimize crystal growth .
- Temperature Gradients : Gradually reduce temperature from 25°C to 4°C to slow nucleation .
- Additive Screening : Introduce small molecules (e.g., polyethylene glycol) to stabilize crystal lattice formation .
Q. How can its environmental fate be assessed in ecotoxicological studies?
- Biodegradation Assays : Use OECD 301B guidelines to measure mineralization rates in activated sludge .
- Bioaccumulation Potential : Calculate log (octanol-water partition coefficient) via shake-flask methods .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-hour EC₅₀) .
Q. Methodological Resources
- Synthetic Protocols : Reference pyrimidine functionalization strategies from crystallography studies .
- Analytical Validation : Adapt HPLC conditions from sulfonamide analyses (e.g., sodium 1-octanesulfonate mobile phase) .
- Data Interpretation : Apply comparative frameworks from pharmacological and environmental studies to resolve contradictions .
特性
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-18-12-5-3-10(4-6-12)8-20-14-15-11(9-19-2)7-13(17)16-14/h3-7H,8-9H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJUHKTWFMUOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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